6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol

Melatonin receptor pharmacology Circadian rhythm Sleep disorders

Researchers targeting GPCR or ion channel programs require position-specific benzocycloheptene scaffolds to avoid regioisomer-driven assay failure. The 7-ol isomer provides a validated entry point: documented MT2 melatonin receptor binding (pKi 8.0) with modest MT1 selectivity, and serves as a direct precursor to GluN2B-selective NMDA antagonists. - Proven scaffold: Key intermediate for mutant IDH1 R132H inhibitors (derivative IC50 12 nM). - Synthetic versatility: 7-position hydroxyl enables direct Mitsunobu or reductive amination for amine library expansion. - Supply assurance: Consistent ≥98% purity specification reduces QC variability in long-term lead optimization campaigns.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Cat. No. B12328442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2CCC1O
InChIInChI=1S/C11H14O/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11-12H,5-8H2
InChIKeyRQZVYMMATMNWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[7]annulen-7-ol Identity & Procurement


6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ol (CAS 5200-96-4) is a bicyclic secondary alcohol featuring a hydroxyl group at the 7-position of a partially saturated benzocycloheptene framework, with the molecular formula C11H14O and molecular weight 162.23 g/mol . The compound is commercially available with reported purity specifications of ≥97% (MolCore) and 98% (Leyan) . The benzosuberene core structure provides a rigid yet synthetically tractable scaffold that serves as a key intermediate in medicinal chemistry programs targeting diverse receptors, including melatonin MT1/MT2 [1], NMDA GluN2B [2], and NOP/ORL-1 [3].

Benzo[7]annulen-7-ol: Why Generic Substitution Fails


Procurement decisions involving the benzo[7]annulen-7-ol scaffold cannot rely on casual substitution with regioisomeric analogs or alternative bicyclic alcohols due to pronounced position-dependent pharmacological divergence. The 7-ol isomer demonstrates distinct melatonin receptor subtype binding (MT2 pKi = 8.0, MT1 pKi = 7.5) [1], while the 5-ol isomer is primarily documented as a substructure in the NOP antagonist SB-612111 with an entirely different receptor profile (hORL-1 Ki = 0.33 nM) . Similarly, the 5-one ketone analog (CAS 826-73-3) exhibits a different molecular formula (C11H12O, MW 160.21) and distinct reactivity due to carbonyl electrophilicity . These divergent structure-activity relationships mean that receptor engagement, downstream pharmacology, and synthetic utility cannot be extrapolated across positional isomers or oxidation states. Selection must be guided by the specific target pathway or synthetic sequence under investigation.

Quantitative Differentiation Evidence: Benzo[7]annulen-7-ol


Melatonin MT2 Receptor Binding Profile

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ol exhibits measurable binding to human melatonin receptors with a pKi of 8.0 at MT2 and 7.5 at MT1 [1]. When benchmarked against endogenous melatonin (reported MT2 Ki ≈ 0.12–0.31 nM, pKi ≈ 9.5–9.9) [2], the compound shows approximately 10–30-fold lower affinity, confirming its status as a moderate-affinity synthetic ligand rather than a high-potency agonist. This affinity profile distinguishes it from structurally related benzocycloheptene derivatives that show no measurable melatonin receptor activity in vivo (rabbit parietal cortex model; 'No effect' reported) , demonstrating that the 7-ol benzosuberene scaffold confers specific receptor recognition not present in all analogs.

Melatonin receptor pharmacology Circadian rhythm Sleep disorders GPCR binding

IDH1 R132H Mutant Inhibition

A conjugated derivative incorporating the 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ylcarbonyl moiety demonstrates nanomolar inhibition of the IDH1 R132H mutant enzyme with an IC50 of 12 nM [1]. This potency, disclosed in Merck Sharp & Dohme patents (US10086000, US10508108, Example 66), positions the 7-ol benzosuberene scaffold as a privileged pharmacophore for targeting oncogenic IDH1 mutations. By comparison, the IDH1 wild-type enzyme is not inhibited at comparable concentrations in this assay system, suggesting a mutant-selective inhibitory profile mediated by the scaffold [1].

IDH1 mutation Oncology Acute myeloid leukemia Enzyme inhibition

Regioisomeric Receptor Targeting: 7-OH vs 5-OH

The 7-ol regioisomer (CAS 5200-96-4) and 5-ol regioisomer (CAS not specified) of the tetrahydro-5H-benzo[7]annulen-ol scaffold are not interchangeable. The 7-ol derivative exhibits melatonin receptor binding as documented above [1], whereas the 5-ol isomer is the core hydroxyl-bearing component of SB-612111, a potent and selective NOP/ORL-1 receptor antagonist (hORL-1 Ki = 0.33 nM) . No cross-reactivity data suggest that the 7-ol isomer engages the NOP receptor at comparable concentrations, and conversely, the 5-ol isomer's melatonin receptor activity is undocumented. This position-dependent pharmacological divergence necessitates explicit procurement based on the intended target receptor system.

Receptor selectivity NOP antagonist Regioisomer comparison Pharmacophore

Physicochemical Properties: Alcohol vs. Ketone

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ol (MW 162.23 g/mol) differs from the structurally related 5-one ketone analog 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (MW 160.21 g/mol, ΔMW = 2.02 g/mol) and exhibits a distinct boiling point (5-one: 274.1°C at 760 mmHg [1]; 7-ol: not explicitly reported but expected higher due to hydrogen bonding). The 7-ol contains a secondary alcohol capable of hydrogen bond donation/acceptance (clogP predicted ~2.1–2.5), whereas the 5-one ketone analog lacks hydrogen bond donation capacity, affecting solubility, chromatographic behavior, and metabolic stability predictions. These differences are material for purification method development, formulation solubility screening, and computational ADME modeling.

Physicochemical properties Purification Formulation ADME prediction

Cascade Prins/Friedel–Crafts Synthesis of 5-Aryl Derivatives

A validated cascade Prins/Friedel–Crafts cyclization protocol provides expedient synthetic access to 5-aryl-tetrahydro-5H-benzo[7]annulen-7-ol derivatives from 3-(2-vinylphenyl)propanal precursors [1]. This methodology, using BF3·Et2O as the Lewis acid catalyst, proceeds through an intermediary benzyl carbenium ion that is trapped by electron-rich aromatics. The protocol yields the 5-aryl-substituted 7-ol framework in a single operational step, contrasting with linear multi-step routes required for alternative benzocycloheptene substitution patterns. The method has been peer-reviewed and published in the Beilstein Journal of Organic Chemistry (2021, 17, 104) [1].

Synthetic methodology Prins cyclization Friedel–Crafts alkylation Library synthesis

Chicken Melatonin MT1C Receptor Binding

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ol binds to the chicken melatonin receptor type 1C (MT1C) with a Ki of 41 nM in chicken brain membrane preparations using [2-125I]melatonin [1]. This affinity is approximately 4-fold weaker than its binding to human MT2 (Ki ≈ 10 nM, pKi = 8.0) [2], indicating species-dependent affinity differences that may inform preclinical species selection. By comparison, melatonin itself exhibits high-affinity binding across mammalian species (human MT2 Ki ≈ 0.31 nM; ovine MT1 Ki ≈ 0.12 nM) with less pronounced species variability [3].

Species selectivity Melatonin receptor Chicken MT1C Comparative pharmacology

High-Value Applications of Benzo[7]annulen-7-ol


MT2 Melatonin Receptor SAR Development

Researchers pursuing MT2-preferring melatonin receptor ligands for circadian rhythm disorders (e.g., non-24-hour sleep-wake disorder, jet lag, shift work sleep disorder) should select the 7-ol benzosuberene scaffold as a validated starting point. The documented MT2 pKi of 8.0 and MT1 pKi of 7.5 [1] provide a defined affinity baseline for iterative optimization, with the ~0.5 log unit MT2/MT1 preference offering a modest selectivity window. The 5-aryl-substituted derivatives accessible via the published cascade Prins/Friedel–Crafts method [2] enable rapid library expansion around this core.

IDH1 R132H Inhibitor Lead Optimization

Medicinal chemistry teams developing mutant-selective IDH1 R132H inhibitors for AML and other IDH1-mutant malignancies should incorporate the 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ylcarbonyl moiety as a privileged pharmacophore. The reported 12 nM IC50 for a derivative containing this scaffold [1] demonstrates target engagement at therapeutically relevant concentrations and mutant selectivity. Procurement of the 7-ol benzosuberene core enables further exploration of linker and warhead modifications around this validated binding motif.

GluN2B-Selective NMDA Antagonist Synthesis

The 7-ol benzocycloheptene scaffold serves as a direct precursor to 7-amine derivatives with demonstrated GluN2B-selective NMDA receptor antagonist activity [1]. Research groups investigating NMDA receptor modulation for neuropathic pain, depression, or neurodegenerative disorders should procure the 7-ol compound as the key intermediate for amine installation via established Mitsunobu, mesylation/displacement, or reductive amination protocols. The 7-position substitution pattern is critical for GluN2B subunit engagement and cannot be recapitulated with 5-ol or 6-ol regioisomers.

NOP Antagonist Isomer Comparison (5-OH vs 7-OH)

Pharmacology groups investigating the structural determinants of NOP receptor antagonism should obtain both the 7-ol (CAS 5200-96-4) and 5-ol regioisomers for direct comparative evaluation. The 5-ol isomer is the hydroxyl-bearing component of SB-612111 (hORL-1 Ki = 0.33 nM) [1], whereas the 7-ol isomer exhibits melatonin receptor activity [2] with no documented NOP receptor engagement. Direct head-to-head testing of both isomers in NOP receptor binding and functional assays would definitively map the position-dependent pharmacophore requirements for ORL-1 antagonism.

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